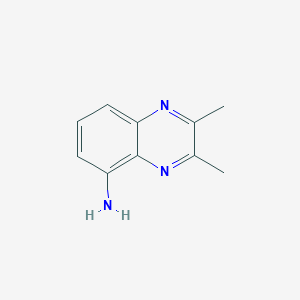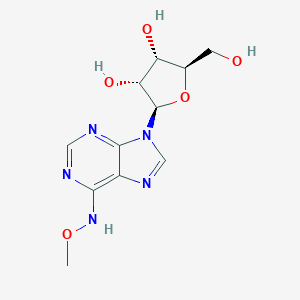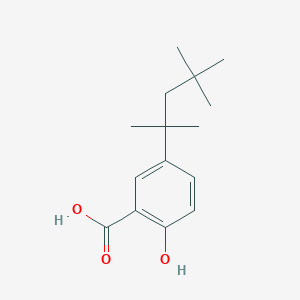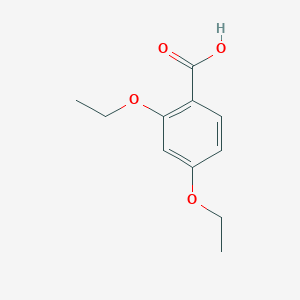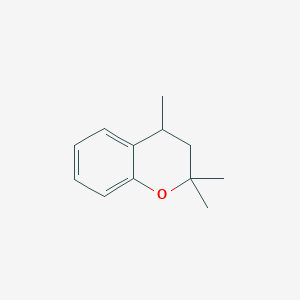
2,2,4-trimethyl-3,4-dihydrochromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trimethyl-3,4-dihydrochromene, also known as Chroman I, is an organic compound with the molecular formula C18H20O2. It is a derivative of benzopyran, characterized by the presence of three methyl groups and a dihydro structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-3,4-dihydrochromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenol derivatives with isoprene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,2,4-trimethyl-3,4-dihydrochromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives.
科学研究应用
2,2,4-trimethyl-3,4-dihydrochromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for various diseases.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 2,2,4-trimethyl-3,4-dihydrochromene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2,2,4-Trimethylchroman-4-ylphenol
- 4-Hydroxyphenyl-2,2,4-trimethylchroman
- 2,2,4-Trimethyl-4-(4’-hydroxyphenyl)chroman
Uniqueness
2,2,4-trimethyl-3,4-dihydrochromene is unique due to its specific structural features, such as the presence of three methyl groups and a dihydro structure. These characteristics contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
17937-03-0 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C12H16O/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9H,8H2,1-3H3 |
InChI 键 |
RZWKXCCZVCZJOU-UHFFFAOYSA-N |
SMILES |
CC1CC(OC2=CC=CC=C12)(C)C |
规范 SMILES |
CC1CC(OC2=CC=CC=C12)(C)C |
| 17937-03-0 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


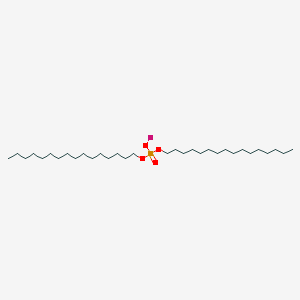



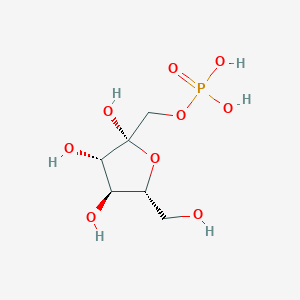
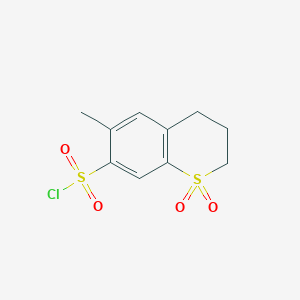
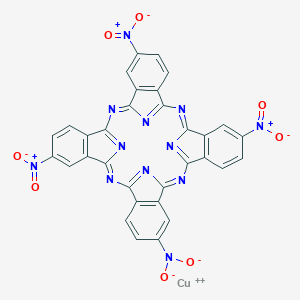

![3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one](/img/structure/B91360.png)
